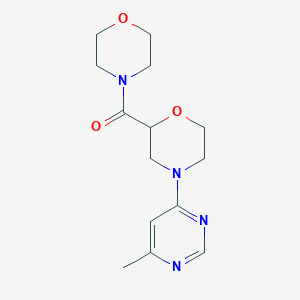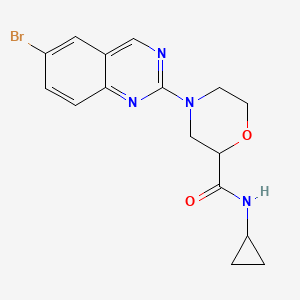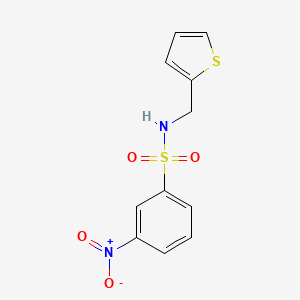![molecular formula C16H21BrN2O B15121735 N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15121735.png)
N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a synthetic organic compound that features a piperidine ring substituted with a 4-bromophenylmethyl group and a cyclopropanecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 4-bromobenzyl chloride with piperidine under basic conditions to form the 4-bromophenylmethylpiperidine intermediate.
Cyclopropanecarboxamide Formation: The cyclopropanecarboxamide moiety is introduced by reacting the piperidine intermediate with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as scaling up the reactions in larger reactors with precise control over temperature and pressure.
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the cyclopropane moiety.
Hydrolysis: The amide bond in the cyclopropanecarboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products with various substituents on the phenyl ring.
Oxidation: Oxidized derivatives of the piperidine ring or cyclopropane moiety.
Reduction: Reduced forms of the piperidine ring or cyclopropane moiety.
Hydrolysis: Cyclopropanecarboxylic acid and the corresponding amine.
Wissenschaftliche Forschungsanwendungen
N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its interactions with various biological targets, including receptors and enzymes.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{1-[(3-bromophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide: A similar compound with the bromine atom in the meta position on the phenyl ring.
N-{1-[(4-chlorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide: A compound with a chlorine atom instead of bromine on the phenyl ring.
N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide: A compound with a fluorine atom instead of bromine on the phenyl ring.
Uniqueness
N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to the presence of the 4-bromophenylmethyl group, which can impart distinct chemical and biological properties compared to its analogues. The bromine atom can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C16H21BrN2O |
|---|---|
Molekulargewicht |
337.25 g/mol |
IUPAC-Name |
N-[1-[(4-bromophenyl)methyl]piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H21BrN2O/c17-14-7-3-12(4-8-14)10-19-9-1-2-15(11-19)18-16(20)13-5-6-13/h3-4,7-8,13,15H,1-2,5-6,9-11H2,(H,18,20) |
InChI-Schlüssel |
NPGTVLNLGRBPMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Br)NC(=O)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15121652.png)
![1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15121653.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15121665.png)
![4-[2-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15121672.png)

![4-methoxy-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15121685.png)
![N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B15121693.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B15121695.png)
![N-[1-(benzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121696.png)
![4-(4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B15121703.png)
![2-(4-chlorophenoxy)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-methylpropan-1-one](/img/structure/B15121712.png)

![1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B15121721.png)

